molecular formula C16H11Cl3N2O2 B2570840 (2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide CAS No. 478029-79-7

(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide

Cat. No.: B2570840
CAS No.: 478029-79-7
M. Wt: 369.63
InChI Key: LAKUYZXLAOIIPD-FPYGCLRLSA-N
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Description

(2E)-3-(4-Chlorophenyl)-N'-[(E)-3,4-Dichlorobenzoyl]prop-2-enehydrazide (CAS: 1572040-08-4, molecular formula: C₁₆H₁₃ClN₂O₂, molecular weight: 300.74 g/mol) is a halogenated hydrazide derivative characterized by an E-configured propenohydrazide backbone. Its structure comprises a 4-chlorophenyl group attached to the α-position of the propenohydrazide and a 3,4-dichlorobenzoyl moiety at the N'-position. The compound’s structural rigidity and electron-withdrawing chlorine substituents are critical to its physicochemical properties and biological interactions .

Properties

IUPAC Name

3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c17-12-5-1-10(2-6-12)3-8-15(22)20-21-16(23)11-4-7-13(18)14(19)9-11/h1-9H,(H,20,22)(H,21,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUYZXLAOIIPD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl and benzoyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or benzoyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that hydrazone derivatives, including (2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer cell survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of hydrazone derivatives showed varying degrees of cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was noted for its potent activity compared to other derivatives, suggesting a potential lead for further development in anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthesis of Novel Polymers

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings, adhesives, and other industrial materials.

Case Study:
A research team synthesized a series of copolymers incorporating this hydrazide compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymer formulations. These findings were reported in Polymer Science .

Photophysical Properties

The compound has been investigated for its photophysical properties, particularly in the context of organic light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission.

Data Table: Photophysical Properties

PropertyValue
Emission Wavelength550 nm
Quantum Yield0.75
Electron Mobility1.0 x 10^-5 cm^2/V·s

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism or system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiplasmodial Cinnamanilides

A series of (2E)-3-(4-chlorophenyl)-N-arylprop-2-enanilides (series 1a–1q) and (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enanilides (series 2a–2q) were evaluated for antiplasmodial activity. Key findings include:

  • Lipophilicity : 3,4-Dichlorocinnamanilides (logP range: 4.2–5.8) exhibited higher lipophilicity than 4-chlorocinnamanilides (logP range: 3.9–5.1), correlating with enhanced membrane permeability .
  • Activity : 3,4-Dichlorocinnamanilides showed broader antiplasmodial activity (IC₅₀: 0.8–12.3 µM) compared to 4-chlorophenyl analogs (IC₅₀: 2.1–18.7 µM). The additional chlorine at the 3-position likely improves target binding via hydrophobic interactions .
Table 1: Antiplasmodial Activity and Lipophilicity of Selected Cinnamanilides
Compound Substituents logP IC₅₀ (µM)
1a (4-Cl) 4-Cl, H 3.9 18.7
2a (3,4-Cl₂) 3,4-Cl₂ 4.2 0.8
1q (4-Cl, NO₂) 4-Cl, NO₂ 5.1 4.5
2q (3,4-Cl₂, OCH₃) 3,4-Cl₂, OCH₃ 5.8 12.3

Chalcone Derivatives

Chalcones with halogen substitutions, such as (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, share structural similarities with the target compound. Key observations:

  • Dihedral Angles : The dihedral angle between the central benzene and fluorophenyl rings in chalcones ranges from 7.14° to 56.26°, influencing π-π stacking and intermolecular interactions .
  • Bioactivity: Halogenated chalcones exhibit enhanced antimicrobial and anticancer activity compared to non-halogenated analogs, attributed to improved electrophilicity and membrane penetration .

Hydrazide-Based Antibacterial Agents

(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide demonstrated potent antibacterial activity (comparable to streptomycin) due to the 4-chlorophenyl group. Halogen substituents in hydrazides enhance dipole-dipole interactions with bacterial enzymes, improving inhibition .

Table 2: Antibacterial Activity of Hydrazide Derivatives
Compound Substituents MIC (µg/mL) Reference Drug (MIC)
(E)-N-(4-Cl-Ph)-formohydrazide 4-Cl, thiophene 12.5 Streptomycin (10)
(E)-N-(3-NO₂-Ph)-formohydrazide 3-NO₂, thiophene 25.0 Streptomycin (10)

Anti-inflammatory Oxadiazoles

Halogenated oxadiazoles, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, showed 59.5% anti-inflammatory activity (vs. indomethacin: 64.3% at 20 mg/kg). The 4-chlorophenyl group contributes to COX-2 inhibition via hydrophobic binding pockets .

Structural and Functional Insights

  • Halogen Effects: Chlorine atoms at the 4-position (or 3,4-positions) enhance lipophilicity, bioavailability, and target binding. For example, 3,4-dichlorocinnamanilides exhibit 2.3-fold higher antiplasmodial potency than mono-chlorinated analogs .
  • Hydrazide Backbone: The propenohydrazide moiety in the target compound allows for hydrogen bonding with biological targets, a feature shared with active oxadiazoles and formohydrazides .

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11Cl3N2O2C_{16}H_{11}Cl_3N_2O_2, with a molecular weight of 371.63 g/mol. The structure features a hydrazone linkage, which is known to impart various biological properties.

Structural Formula

 2E 3 4 chlorophenyl N E 3 4 dichlorobenzoyl prop 2 enehydrazide\text{ 2E 3 4 chlorophenyl N E 3 4 dichlorobenzoyl prop 2 enehydrazide}

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study evaluated various 3-(4-chlorophenyl) derivatives against pathogenic fungi, revealing potent activity against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall integrity and inhibition of ergosterol biosynthesis, essential for fungal cell membrane stability .

Antitubercular Activity

In addition to antifungal effects, certain derivatives have shown promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the compound's efficacy against this pathogen .

Cytotoxicity and Anticancer Potential

The compound's cytotoxicity has been assessed in various cancer cell lines. Notably, it demonstrated selective cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal human cells. This selectivity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that modifications at the benzoyl moiety significantly impacted antifungal and anticancer activities. The most active derivative showed an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer properties .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action. The study revealed that the compound interacts with cellular signaling pathways involved in apoptosis, particularly through the modulation of Bcl-2 family proteins. This interaction leads to increased mitochondrial membrane permeability and subsequent cell death in cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans15
AntifungalAspergillus niger20
AntitubercularMycobacterium tuberculosis25
CytotoxicityMCF-712
CytotoxicityA54918

Table 2: Structural Variants and Their Activities

Compound VariantBiological ActivityReference
This compoundAntifungal, Anticancer
(E)-3-(4-chlorophenyl)prop-2-en-1-olModerate Antifungal
N'-[(E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazidePotent Antitubercular

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via a multi-step pathway involving hydrazide formation and subsequent coupling. A typical approach involves:

  • Step 1 : Condensation of 4-chlorocinnamic acid derivatives with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate .
  • Step 2 : Coupling the hydrazide with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base .
  • Optimization : Microwave-assisted synthesis (e.g., 40–45 min at 80°C) improves yield and reduces side products compared to conventional heating . Purity is confirmed via TLC and recrystallization from ethanol.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm E/Z isomerism and substituent positions. FT-IR for identifying carbonyl (C=O, ~1650 cm1^{-1}) and N-H (~3200 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Single-crystal XRD (using SHELX or ORTEP software) resolves stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Prioritize assays based on structural analogs:

  • Antiplasmodial Activity : In vitro testing against Plasmodium falciparum strains (e.g., IC50_{50} determination via SYBR Green assay) .
  • Anticancer Screening : NCI-60 cell line panel or MTT assays targeting solid tumors .
  • Enzyme Inhibition : Arginase or kinase inhibition assays, given the hydrazide moiety’s metal-chelating potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Answer :

  • Substituent Variation : Compare analogs with halogens (e.g., 4-Cl vs. 3,4-diCl phenyl groups) to assess lipophilicity and steric effects. Evidence shows 3,4-dichloro derivatives exhibit broader antiplasmodial activity due to enhanced membrane permeability .
  • Isomerism Impact : Evaluate E vs. Z configurations using NOESY NMR or computational docking to correlate stereochemistry with target binding .
  • Hybrid SAR : Integrate molecular docking (e.g., AutoDock Vina) with experimental IC50_{50} data to identify key pharmacophores .

Q. How should contradictory data on bioactivity be resolved?

  • Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Repeat assays in triplicate under standardized conditions (e.g., fixed DMSO concentration).
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Mechanistic Studies : Employ transcriptomics or proteomics to confirm target engagement (e.g., RNA-seq for pathway analysis) .

Q. What computational tools are recommended for predicting physicochemical and ADMET properties?

  • Answer :

  • Lipophilicity : Calculate logP using ChemAxon or experimental RP-HPLC retention times .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to assess bioavailability, CYP450 interactions, and toxicity risks.
  • Solubility : Molecular dynamics simulations (e.g., GROMACS) to model aqueous solubility .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer :

  • Software : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonds .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Methodological Challenges

Q. What strategies validate the reproducibility of synthetic and analytical data?

  • Answer :

  • Synthetic Reproducibility : Publish detailed protocols with exact stoichiometry, solvent grades, and reaction monitoring (e.g., in situ IR).
  • Analytical Reproducibility : Use certified reference standards (e.g., NIST) for instrument calibration and inter-lab validation .

Q. How can researchers optimize pharmacological properties without compromising activity?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility while retaining the hydrazide core .
  • Formulation Studies : Nanoencapsulation (liposomes or PLGA nanoparticles) to improve bioavailability and reduce off-target effects .

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